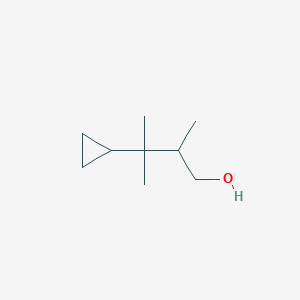

3-Cyclopropyl-2,3-dimethylbutan-1-ol

Description

3-Cyclopropyl-2,3-dimethylbutan-1-ol is a tertiary alcohol characterized by a cyclopropyl group and two methyl substituents on the second and third carbons of a butanol backbone. This structure confers unique steric and electronic properties, distinguishing it from simpler aliphatic alcohols. The cyclopropyl moiety is known to enhance molecular rigidity and influence solubility, making such alcohols valuable in pharmaceutical and fragrance applications where structural stability is critical.

Properties

IUPAC Name |

3-cyclopropyl-2,3-dimethylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-7(6-10)9(2,3)8-4-5-8/h7-8,10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDVCYKRBTWSLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(C)(C)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2,3-dimethylbutan-1-ol typically involves the formation of the cyclopropane ring followed by the introduction of the butanol chain. One common method for synthesizing cyclopropane derivatives is the reaction of alkenes with carbenes or carbenoids. For instance, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, is a well-known method for cyclopropanation .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by functional group modifications to introduce the butanol moiety. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2,3-dimethylbutan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alkanes.

Scientific Research Applications

3-Cyclopropyl-2,3-dimethylbutan-1-ol has various applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2,3-dimethylbutan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can induce strain in the molecule, affecting its reactivity and interactions with biological targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and binding properties.

Comparison with Similar Compounds

2,3-Dimethylbutan-1-ol

- Structure : Lacks the cyclopropyl group but shares the 2,3-dimethyl configuration.

- Properties: Produced as an off-flavor compound (roasted onion) in wine fermentations, with higher concentrations observed in de novo yeast hybrids . This contrasts with 3-cyclopropyl-2,3-dimethylbutan-1-ol, where the cyclopropyl group may mitigate such off-flavor characteristics by altering volatility or receptor interactions.

3-Cyclopropyl-2,2-dimethylundec-4-yn-3-ol

- Structure : Features a longer carbon chain (C11), a triple bond (C4), and a hydroxyl group on C3 instead of C1 .

- Synthesis : Achieved 80% yield via nucleophilic addition, compared to the target compound’s hypothetical synthesis (likely lower yield due to steric hindrance from the cyclopropyl and dual methyl groups).

- Physical Properties : NMR and HRMS data confirm structural integrity, but the extended chain and triple bond reduce solubility in polar solvents relative to the shorter-chain target compound.

2,2-Dimethyl-3-(3-tolyl)propan-1-ol

Table 1: Key Comparative Data

*Synthesis yields are inferred from analogous processes where data are available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.